8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid 8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1638651-87-2
VCID: VC11682854
InChI: InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-8-4-5-12(13,9(14)15)7-17-6-8/h8H,4-7H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)N1C2CCC1(COC2)C(=O)O
Molecular Formula: C12H19NO5
Molecular Weight: 257.28 g/mol

8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid

CAS No.: 1638651-87-2

Cat. No.: VC11682854

Molecular Formula: C12H19NO5

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid - 1638651-87-2

Specification

CAS No. 1638651-87-2
Molecular Formula C12H19NO5
Molecular Weight 257.28 g/mol
IUPAC Name 8-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid
Standard InChI InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-8-4-5-12(13,9(14)15)7-17-6-8/h8H,4-7H2,1-3H3,(H,14,15)
Standard InChI Key LTICVSVPTXOFMF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C2CCC1(COC2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC1(COC2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclo[3.2.1]octane core, a bridged bicyclic system comprising a seven-membered ring with fused five- and three-membered subunits. The 3-oxa designation indicates an oxygen atom at position 3, while the 8-aza group denotes a nitrogen atom at position 8. The Boc group (-OC(O)O-tert-butyl) is attached to the nitrogen, and a carboxylic acid (-COOH) resides at position 1 (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₉NO₅
Molecular Weight257.28 g/mol
IUPAC Name8-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid
SMILESCC(C)(C)OC(=O)N1C2CCC1(COC2)C(=O)O
InChIKeyLTICVSVPTXOFMF-UHFFFAOYSA-N

The bicyclic framework imposes steric constraints that influence reactivity, while the Boc group provides temporary protection for the amine during synthetic sequences.

Spectroscopic and Computational Data

Synthesis and Reactivity

Synthetic Routes

While explicit protocols for synthesizing 8-tert-butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid are scarce, analogous compounds like tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 185099-67-6) provide methodological insights . A plausible pathway involves:

  • Boc Protection: Introducing the Boc group to a nortropinone derivative using di-tert-butyl dicarbonate under basic conditions.

  • Oxidation/Functionalization: Oxidizing a ketone intermediate to the carboxylic acid, potentially via a Jones oxidation or using hypervalent iodine reagents.

For example, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is synthesized via lithium diisopropylamide (LDA)-mediated deprotonation followed by triflation with N-phenylbis(trifluoromethanesulfonimide) . Adapting such methods could yield the target compound.

Table 2: Representative Reaction Conditions for Analog Synthesis

StepReagents/ConditionsYield
DeprotonationLDA, THF, -78°C63–70%
TriflationPhNTf₂, THF, -78°C to RT60–75%
Boc DeprotectionHCl/dioxane or TFA/CH₂Cl₂>90%

Reactivity and Derivatization

The carboxylic acid enables amidation or esterification, while the Boc group is cleavable under acidic conditions (e.g., HCl in dioxane). The oxygen in the 3-oxa moiety may participate in hydrogen bonding, influencing crystallinity or biological activity.

Applications in Organic Synthesis

Peptide and Heterocycle Synthesis

The Boc-protected amine is pivotal in solid-phase peptide synthesis (SPPS), shielding the nitrogen during coupling reactions. Post-synthesis, acidic deprotection yields the free amine for further functionalization. The bicyclic scaffold also serves as a rigid template for designing protease inhibitors or receptor antagonists.

Pharmaceutical Intermediates

Derivatives of this compound are explored in antiviral and antibiotic drug candidates. For instance, triflated analogs of related bicyclic amines undergo cross-coupling reactions to introduce aryl or heteroaryl groups, enhancing bioactivity .

Comparative Analysis with Related Compounds

tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

This analog lacks the 3-oxa and carboxylic acid groups, simplifying its synthesis but limiting functionalization sites. Its triflated derivative is a versatile electrophile in Suzuki-Miyaura couplings, a strategy potentially applicable to the target compound .

Table 3: Structural and Functional Comparisons

FeatureTarget CompoundAnalog (CAS: 185099-67-6)
Core Structure3-oxa-8-azabicyclo[3.2.1]octane8-azabicyclo[3.2.1]octane
Functional GroupsBoc, carboxylic acidBoc, ketone
Synthetic UtilityPeptide building blockCross-coupling substrate

Future Research Directions

  • Synthetic Methodology: Developing one-pot sequences to integrate the oxa and carboxylic acid moieties efficiently.

  • Biological Screening: Evaluating derivatives for antimicrobial or neuropharmacological activity.

  • Computational Modeling: Predicting metabolic stability and drug-likeness using QSAR models.

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